molecular formula C13H13NO5S B12096160 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

Katalognummer: B12096160
Molekulargewicht: 295.31 g/mol
InChI-Schlüssel: PUSMAWTUMNMRRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound featuring a benzofuran moiety linked to a pyrrolidine ring via a sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran-2-ylsulfonyl chloride, which is then reacted with pyrrolidine-2-carboxylic acid under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Benzofuran-2-ylsulfide or benzofuran-2-ylthiol.

    Substitution: Esters or amides of this compound.

Wissenschaftliche Forschungsanwendungen

1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzofuran moiety can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    1-(1-Benzofuran-2-ylsulfonyl)piperidine-2-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its biological activity and pharmacokinetics.

Uniqueness: 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the benzofuran and pyrrolidine rings linked by a sulfonyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H13NO5S

Molekulargewicht

295.31 g/mol

IUPAC-Name

1-(1-benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H13NO5S/c15-13(16)10-5-3-7-14(10)20(17,18)12-8-9-4-1-2-6-11(9)19-12/h1-2,4,6,8,10H,3,5,7H2,(H,15,16)

InChI-Schlüssel

PUSMAWTUMNMRRU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.